2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline is an organic compound that features a quinoline core substituted with a phenyl group bearing a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a phenylboronic acid derivative.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where the phenylboronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology: The compound is explored for its potential biological activities, including its use as a fluorescent probe for imaging applications.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a molecular probe. The quinoline core can interact with DNA and proteins, influencing their function and activity.
Comparison with Similar Compounds
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline can be compared with other similar compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline core instead of a quinoline core, leading to different reactivity and applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar to the above, but with an aniline core, it is used in different synthetic applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a phenol group instead of a quinoline, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of a quinoline core with a dioxaborolane moiety, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C21H22BNO2 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline |
InChI |
InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-9-16(10-13-17)19-14-11-15-7-5-6-8-18(15)23-19/h5-14H,1-4H3 |
InChI Key |
STUFAOUGGYFNEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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